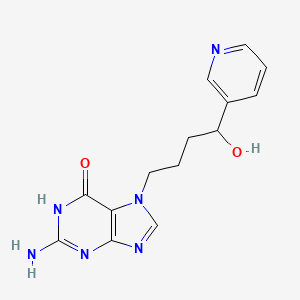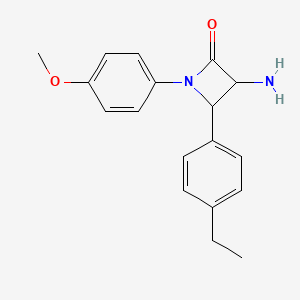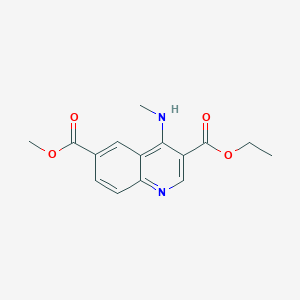
alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety, typically through a glycosidic bond. This compound is characterized by its unique structural features, including multiple functional groups such as acetate, benzoate, and thioether.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate typically involves several steps:
Glycosylation: The initial step involves the glycosylation of a suitable sugar precursor with a phenylmethyl thiol group.
Acetylation: The hydroxyl groups on the sugar moiety are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Benzoate Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate or benzoate groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Ammonia, amines, thiols
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether group.
Alcohols: From reduction of ester groups.
Substituted Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
Alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
類似化合物との比較
Similar Compounds
Beta-D-Glucopyranoside Derivatives: Similar glycosides with different sugar moieties.
Thioether-Containing Glycosides: Compounds with similar thioether linkages.
Acetate and Benzoate Esters: Compounds with similar ester functional groups.
Uniqueness
Alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C31H32O8S |
|---|---|
分子量 |
564.6 g/mol |
IUPAC名 |
[(2S,3R,4S,5R,6S)-5-acetyloxy-6-(acetyloxymethyl)-2-(4-methylphenyl)sulfanyl-4-phenylmethoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C31H32O8S/c1-20-14-16-25(17-15-20)40-31-29(39-30(34)24-12-8-5-9-13-24)28(36-18-23-10-6-4-7-11-23)27(37-22(3)33)26(38-31)19-35-21(2)32/h4-17,26-29,31H,18-19H2,1-3H3/t26-,27+,28-,29+,31-/m0/s1 |
InChIキー |
CAPNZWMALASTEC-MTFUXMCYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



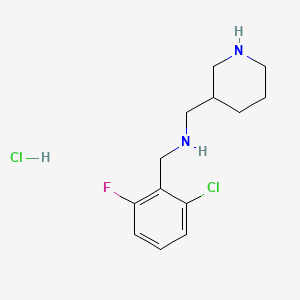
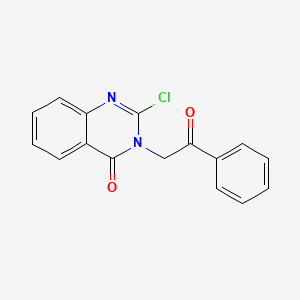
![4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11835842.png)

![Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11835862.png)
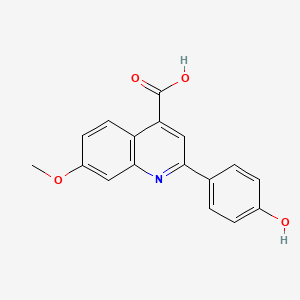
![2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine](/img/structure/B11835867.png)
